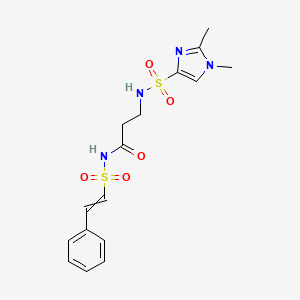
3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide is a useful research compound. Its molecular formula is C16H20N4O5S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biophore Models and Herbicidal Activities
Research has developed biophore models for sulfonamides and other compounds to assess herbicidal activities. This approach has led to the synthesis of compounds with significant activity against a range of species, providing leads for further development in pest management (Ren et al., 2000).
Regiospecific Synthesis
The regiospecific synthesis of N-sulfonyl derivatives demonstrates the versatility of sulfonamide chemistry in producing novel compounds for potential applications in various biological studies (Maybhate et al., 1991).
Tautomeric Behavior Investigation
Studies on sulfonamide derivatives, including tautomeric behavior investigation using spectroscopic methods, contribute to understanding their pharmaceutical and biological activities. This knowledge assists in the design of compounds with desired properties (Erturk et al., 2016).
Bioactive Sulfonamides
Research into sulfonamides explores their biological activity, including antimicrobial, anticancer, and diuretic effects. This work has led to the synthesis of novel compounds with characterized antimicrobial activities, providing a foundation for further pharmaceutical development (Rehman et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, with potential therapeutic applications in treating conditions such as glaucoma and Alzheimer's disease. These studies have highlighted compounds with low cytotoxicity and selective inhibition capabilities, offering promising leads for drug development (Ozmen Ozgun et al., 2019).
Antimicrobial and Antiproliferative Agents
The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative activities, indicating their potential as novel therapeutic agents. Molecular docking studies support their mode of action as inhibitors against specific enzyme active sites, underscoring the importance of sulfonamide derivatives in drug discovery (El-Gilil, 2019).
Eigenschaften
IUPAC Name |
3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]-N-(2-phenylethenylsulfonyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-13-18-16(12-20(13)2)27(24,25)17-10-8-15(21)19-26(22,23)11-9-14-6-4-3-5-7-14/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZIKCOFSXQCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCC(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2614121.png)
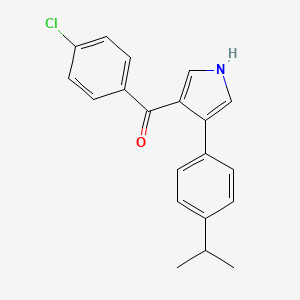
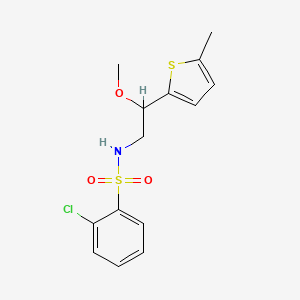
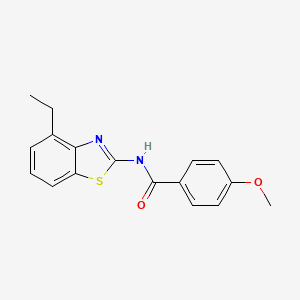
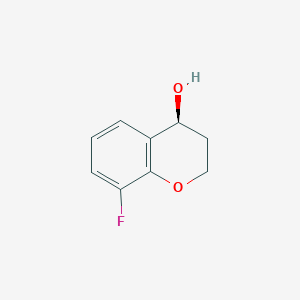

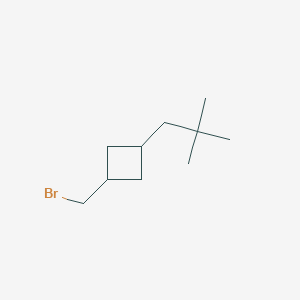

![2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole](/img/structure/B2614136.png)

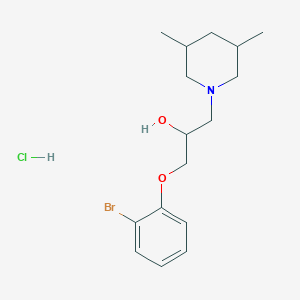
![N-cyano-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitroaniline](/img/structure/B2614141.png)
